REACTION_SMILES
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[OH2:21].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:6](=[O:15])[c:7]([C:12](=[O:13])[OH:14])[cH:8][nH:9][c:10]2[n:11]1.[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[c:2]1([Cl:18])[cH:3][cH:4][c:5]2[c:6](=[O:15])[c:7]([C:12](=[O:13])[OH:14])[cH:8][nH:9][c:10]2[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(O)c1c[nH]c2nc(O)ccc2c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c[nH]c2nc(O)ccc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(O)c1c[nH]c2nc(Cl)ccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |